2-(4-Bromophenyl)-1-methylpiperidin-4-one
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Overview
Description
The compound “2-(4-Bromophenyl)-1-methylpiperidin-4-one” is a brominated derivative of a piperidin-4-one. Piperidin-4-ones are a type of cyclic amide, also known as a lactam . They are part of a larger class of compounds known as piperidines, which are found in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound like “2-(4-Bromophenyl)-1-methylpiperidin-4-one” would likely involve a piperidin-4-one ring substituted with a bromophenyl group and a methyl group . The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenyl)-1-methylpiperidin-4-one” are not available, brominated aromatic compounds are often involved in various types of reactions including coupling reactions, substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-1-methylpiperidin-4-one” would depend on its specific structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts due to the high atomic weight of bromine .Scientific Research Applications
Catechol Oxidase Models
- Research Focus: Investigating dicopper(II) complexes for modeling the active site of type 3 copper proteins.
- Key Findings: The study synthesized new unsymmetrical dinucleating ligands, incorporating bromophenol-based ligands, to explore the influence of a thioether group near the metal site and its effect on catecholase activity.
- Significance: This research contributes to understanding the role of bromophenol derivatives in mimicking biological enzyme functions (Merkel et al., 2005).
Synthesis and Structural Studies
- Research Focus: Synthesis of various bromophenyl derivatives and their structural characterization.
- Key Findings: Studies on compounds like 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one revealed insights into their crystalline structures and intermolecular bonding.
- Significance: These findings aid in understanding the physical and chemical properties of bromophenyl compounds for potential applications in material science and chemistry (Iyengar et al., 2005).
Antioxidant and Antimicrobial Potential
- Research Focus: Exploring the biological properties of bromophenyl derivatives.
- Key Findings: Novel bromophenol derivatives showed promising antioxidant and antimicrobial activities, with some compounds displaying significant efficacy in biological assays.
- Significance: This research highlights the potential of bromophenyl compounds in developing new antioxidant and antimicrobial agents (Harini et al., 2014).
Molecular Complexes and Cell Cycle Arrest
- Research Focus: Development of bromophenol derivatives as anticancer agents.
- Key Findings: A study on a novel bromophenol derivative, BOS-102, showed its effectiveness in inducing cell cycle arrest and apoptosis in cancer cells.
- Significance: The research contributes to the development of new cancer therapies, leveraging the properties of bromophenol compounds (Guo et al., 2018).
CO2 Fixation into Cyclic Carbonates
- Research Focus: Utilization of bromophenol derivatives in environmental applications.
- Key Findings: Bromophenol-based metal complexes were effective in chemically fixing CO2 into cyclic carbonates, showcasing their potential in carbon capture technologies.
- Significance: This application demonstrates the environmental significance of bromophenol derivatives in addressing climate change (Ikiz et al., 2015).
Safety And Hazards
Future Directions
Brominated compounds, including those with structures similar to “2-(4-Bromophenyl)-1-methylpiperidin-4-one”, continue to be of interest in various fields, including medicinal chemistry, materials science, and others . Future research may focus on developing new synthetic methods, exploring their biological activity, and improving their safety profiles .
properties
IUPAC Name |
2-(4-bromophenyl)-1-methylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14-7-6-11(15)8-12(14)9-2-4-10(13)5-3-9/h2-5,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZAEZRDPPESQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-methylpiperidin-4-one |
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